2-Methyl-N-phenylbutanamide
Description
2-Methyl-N-phenylbutanamide is an organic compound belonging to the class of substituted butanamides. Its structure consists of a butanamide backbone (CH₂CH₂CONH-) with a methyl group at the second carbon of the chain and a phenyl group attached to the nitrogen atom.
Properties
IUPAC Name |
2-methyl-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRDADVUUPKUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340401 | |
| Record name | 2-Methyl-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54394-78-4 | |
| Record name | 2-Methyl-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The ethyl and nitro substituents in 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide increase logP compared to the methyl and unsubstituted phenyl in the baseline compound, suggesting greater membrane permeability .
- Metabolic Stability : The acetyl group in 2-Acetyl-3-methyl-N-phenylbutanamide may render it susceptible to hydrolysis or cytochrome P450-mediated oxidation, unlike the more stable alkyl-substituted analogs .
- Solubility : The nitro group in 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide reduces aqueous solubility due to its electron-withdrawing nature, while the phenyl group in N-(3-methylphenyl)-2-phenylbutanamide further decreases solubility via hydrophobic interactions .
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